molecular formula C27H31ClF6N2O2 B601947 Chlorodutasteride CAS No. 1365545-42-1

Chlorodutasteride

Cat. No.: B601947
CAS No.: 1365545-42-1
M. Wt: 565.0 g/mol
InChI Key: MKZGQDFQXQLWNU-PHHREDDHSA-N
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Description

Dutasteride is an antiandrogenic compound used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in adult males by inhibiting 5-alpha reductase . It is a synthetic 4-azasteroid and is marketed under the trade name Avodart .


Molecular Structure Analysis

Dutasteride has a molecular weight of 528.5297 and a chemical formula of C27H30F6N2O2 .

Scientific Research Applications

Biological Responses to Chlorotoluron in Wheat

  • Study : This research investigated the response of wheat plants to Chlorotoluron, a phenylurea herbicide. It focused on the metabolic adaptation of wheat to oxidative stress induced by this herbicide.
  • Findings : Chlorotoluron accumulation in wheat was correlated with inhibited growth. It triggered oxidative stress, leading to cellular damage.
  • Reference : Song et al., 2007.

Impact of Chlorotoluron on Wheat Bioavailability

  • Study : This study explored how dissolved organic matter influences the accumulation of Chlorotoluron in wheat and its biological responses.
  • Findings : Presence of organic matter mitigated the toxicity of Chlorotoluron to wheat plants.
  • Reference : Song et al., 2010.

Cytotoxicity of Chlorhexidine

  • Study : This research evaluated the cytotoxicity of Chlorhexidine, a chlorophenyl biguanide used in dentistry, using in vitro mammalian test systems.
  • Findings : Chlorhexidine exhibited cytotoxic effects in a dose-dependent manner, disrupting cellular redox balance and causing cell death.
  • Reference : Li et al., 2014.

Chlorophyll Fluorescence in Photosynthetic Competence Assessment

  • Study : This study reviewed the use of chlorophyll fluorescence as a non-destructive method to assess photosynthetic competence in field studies.
  • Findings : Chlorophyll fluorescence was effective in identifying plant stress and analyzing changes in photosynthetic capacity.
  • Reference : Bolhár-Nordenkampf et al., 1989.

Genotoxicity and Cytotoxicity of Chlorhexidine

  • Study : Investigated the genotoxicity and cytotoxicity of Chlorhexidine on macrophages.
  • Findings : Chlorhexidine induced genotoxicity and cytotoxicity through reactive oxygen species generation.
  • Reference : Li et al., 2014.

Safety and Hazards

Dutasteride may damage the unborn child and is suspected of damaging fertility . It should never be taken by a woman or a child as it can cause birth defects if a woman is exposed to it during pregnancy . Dutasteride capsules should not be handled by a woman who is pregnant or may become pregnant .

Biochemical Analysis

Biochemical Properties

Dutasteride Impurity F plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to interact with the 5α-reductase enzyme, similar to Dutasteride, but with potentially different binding affinities and inhibitory effects. The compound may also interact with other biomolecules involved in androgen metabolism, affecting the local production of dihydrotestosterone (DHT) from testosterone. These interactions can influence the overall biochemical pathways and the pharmacological profile of the drug .

Cellular Effects

Dutasteride Impurity F affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting 5α-reductase, it reduces the conversion of testosterone to DHT, impacting androgen signaling pathways. This can lead to changes in gene expression related to cell growth and differentiation, particularly in prostate cells. Additionally, the compound may affect cellular metabolism by altering the levels of key metabolites involved in androgen biosynthesis .

Molecular Mechanism

The molecular mechanism of Dutasteride Impurity F involves its binding interactions with biomolecules, particularly the 5α-reductase enzyme. By binding to this enzyme, it inhibits its activity, preventing the conversion of testosterone to DHT. This inhibition can lead to a decrease in DHT levels, which is crucial for the treatment of conditions like BPH. The compound may also interact with other enzymes and receptors involved in androgen signaling, further modulating its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dutasteride Impurity F can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the impurity can degrade under certain conditions, leading to the formation of other by-products that may have different biological activities. Long-term exposure to the impurity in in vitro or in vivo studies can provide insights into its potential chronic effects on cellular processes .

Dosage Effects in Animal Models

The effects of Dutasteride Impurity F vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions. Studies have indicated that there are threshold effects, where the biological activity of the impurity becomes significant only above certain concentrations. High doses of the impurity can result in toxic effects, including alterations in liver and kidney function, as well as changes in hormonal balance .

Metabolic Pathways

Dutasteride Impurity F is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, which plays a key role in its biotransformation. This metabolism can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetic profile of the impurity. The effects on metabolic flux and metabolite levels are crucial for understanding its impact on drug efficacy and safety .

Transport and Distribution

The transport and distribution of Dutasteride Impurity F within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Binding proteins in the blood and tissues can also influence its distribution, determining the extent of its accumulation in target organs. These factors are important for understanding the pharmacodynamics of the impurity .

Subcellular Localization

Dutasteride Impurity F exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in steroid biosynthesis. This localization is crucial for its role in modulating cellular processes and its overall biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Chlorodutasteride can be achieved through a multi-step process involving the conversion of Dutasteride to Chlorodutasteride.", "Starting Materials": [ "Dutasteride", "Chlorine gas", "Sodium hydroxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Dutasteride is dissolved in methanol and acetic acid mixture.", "Chlorine gas is bubbled through the solution at room temperature.", "The reaction mixture is stirred for several hours until the reaction is complete.", "The solvent is removed under reduced pressure to obtain a crude product.", "The crude product is dissolved in a mixture of water and hydrochloric acid.", "Sodium hydroxide is added to the solution to adjust the pH to basic.", "The resulting mixture is extracted with dichloromethane.", "The organic layer is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain a crude product.", "The crude product is purified by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "The purified product is obtained as a white solid." ] }

CAS No.

1365545-42-1

Molecular Formula

C27H31ClF6N2O2

Molecular Weight

565.0 g/mol

IUPAC Name

(1R,3aR,3bR,5aS,9aS,9bR,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1

InChI Key

MKZGQDFQXQLWNU-PHHREDDHSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@]3(C(CC(=O)N5)Cl)C

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-4-chlorohexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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